N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15354051 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications
N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a related compound, has been utilized as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts exhibit high activity in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This highlights the potential use of N-[2-(dimethylamino)ethyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide in catalytic applications, especially in the development of new methods for synthesizing heterocyclic compounds (Bumagin et al., 2019).
Anticancer and Anti-inflammatory Agents
The compound's framework has been explored for its biological activity, particularly in the synthesis of novel pyrazolopyrimidines derivatives. These derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting potential applications of this compound in the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Antimicrobial and Antitumor Activities
Research has also shown the chemical behavior of compounds with a similar structure to be effective in producing pyrazolopyridine derivatives with significant antimicrobial and antitumor activities. This indicates the potential use of this compound in the synthesis of drugs targeting various microbial infections and cancer types (El‐Borai et al., 2013).
Cytotoxicity Studies
Carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing structural similarities, have demonstrated potent cytotoxicity against leukemia, lung carcinoma, and other cancer cell lines. This suggests a promising avenue for this compound in cytotoxicity studies and cancer treatment development (Deady et al., 2003).
Synthesis of Heterocyclic Compounds
The compound's structure is conducive to the synthesis of a wide range of heterocyclic compounds, including thienopyridines and pyridothienopyrimidines, which have shown significant antimicrobial activities. This versatility underscores its potential in the development of new pharmaceutical compounds with antimicrobial properties (Gouda et al., 2010).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-25(2)11-10-22-20(26)15-13-16(17-9-6-12-27-17)23-21-18(15)19(24-28-21)14-7-4-3-5-8-14/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSMLXZMFSWJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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